molecular formula C24H24ClN7OS B13369208 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B13369208
M. Wt: 494.0 g/mol
InChI Key: GDTHWBPMVFMBIP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzimidazole core linked to a 1,2,4-triazole ring via a methylene bridge. The triazole moiety is substituted with a 2-chlorophenyl group at position 4 and a thioacetamide side chain at position 2. The acetamide nitrogen is further functionalized with a 2-cyano-3-methylbutan-2-yl group, introducing steric bulk and electron-withdrawing properties.

Properties

Molecular Formula

C24H24ClN7OS

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-(benzimidazol-1-ylmethyl)-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24ClN7OS/c1-16(2)24(3,14-26)28-22(33)13-34-23-30-29-21(32(23)19-10-6-4-8-17(19)25)12-31-15-27-18-9-5-7-11-20(18)31/h4-11,15-16H,12-13H2,1-3H3,(H,28,33)

InChI Key

GDTHWBPMVFMBIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2Cl)CN3C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole-1,2,4-Triazole Core

Step 1: Formation of Benzimidazole Derivative

The initial step involves synthesizing a benzimidazole derivative, often starting from o-phenylenediamine derivatives. A typical route includes condensing o-phenylenediamine with suitable aldehydes or carboxylic acids under acidic or basic conditions, resulting in benzimidazole formation.

  • Reaction conditions: Reflux in polyphosphoric acid or using dehydrating agents like polyphosphoric acid or phosphoryl chloride.
  • Yield optimization: Using microwave-assisted synthesis or solvent-free conditions can enhance yields.

Step 2: Introduction of the Methyl Group at the Benzimidazole Nitrogen

The benzimidazole nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

Construction of the 1,2,4-Triazole-3-thione Moiety

Step 3: Synthesis of 1,2,4-Triazole-3-thiones

The 1,2,4-triazole-3-thione core is commonly synthesized via cyclization of acylhydrazides with carbon disulfide (CS₂).

  • Reaction scheme:

    Acylhydrazide + CS₂ → Cyclization under basic conditions → 1,2,4-Triazole-3-thione
    
  • Reaction conditions: Reflux in ethanol with potassium hydroxide or sodium hydroxide, followed by acidification.

Step 4: Functionalization of Triazole Core

Substituents such as phenyl groups or chlorophenyl groups are introduced via nucleophilic substitution or condensation reactions with appropriate aromatic aldehydes or acyl chlorides.

Formation of the Thioether Linkage and Heterocyclic Assembly

Step 5: Formation of the Thioether Linkage

The heterocyclic core is functionalized with a thiol group, often by reacting the triazole derivative with halogenated compounds (e.g., 2-bromoacetophenone derivatives) in the presence of a base such as potassium carbonate.

Step 6: Coupling with the Benzimidazole Moiety

The benzimidazole derivative, bearing a methyl or amino group, is linked to the heterocyclic framework via nucleophilic substitution or condensation, forming the key linkage.

  • Reaction conditions: Reflux in polar solvents like ethanol or dimethylformamide (DMF), often with catalytic amounts of acids or bases.

Final Functionalization to the Target Compound

Step 7: Acetamide Formation

The terminal amino group is acylated with chloroacetyl derivatives or other acyl chlorides to form the acetamide linkage, completing the molecular architecture.

  • Reaction conditions: Reflux with base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran.

Representative Data and Reaction Conditions

Step Reagents Solvent Conditions Yield References
Benzimidazole synthesis o-Phenylenediamine + aldehyde Acidic or basic Reflux Variable ,
Methylation of benzimidazole Methyl iodide Acetone Room temperature to reflux Moderate to high
Formation of triazole-3-thione Hydrazine hydrate + CS₂ Ethanol Reflux Good
Coupling with halogenated compounds 2-bromoacetophenone derivatives Ethanol or acetonitrile Reflux Variable ,
Final acylation Chloroacetyl derivatives Dichloromethane Reflux Good

Notes on Optimization and Variations

  • Reaction temperatures are typically maintained between 60°C and 120°C, depending on the step.
  • Catalysts such as potassium carbonate or sodium hydroxide are frequently used to facilitate nucleophilic substitutions.
  • Purification often involves recrystallization from ethanol, ethyl acetate, or chromatography techniques.

Chemical Reactions Analysis

Reactivity of the Benzimidazole Moiety

The benzimidazole ring is susceptible to electrophilic substitution and alkylation due to its aromatic electron-rich nature. Key reactions include:

Reaction TypeConditionsExpected Product
Nitration HNO₃/H₂SO₄Nitro-substituted benzimidazole at the 5- or 6-position
Halogenation Cl₂/FeCl₃Chlorination at the 5-position
Alkylation R-X/BaseAlkylation at the N1 position, forming quaternary ammonium salts

Triazole Ring Reactivity

The 1,2,4-triazole core participates in nucleophilic substitution and coordination chemistry :

Reaction TypeConditionsExpected Product
Nucleophilic Substitution R-NH₂, K₂CO₃Replacement of the methylene-bridge hydrogen with amines or thiols
Metal Coordination Transition metals (e.g., Cu²⁺)Formation of stable chelates via N-atom coordination

Thioether Linkage (S–CH₂)

The thioether group is prone to oxidation and cleavage :

Reaction TypeConditionsExpected Product
Oxidation to Sulfoxide H₂O₂, AcOHSulfoxide derivative
Oxidation to Sulfone KMnO₄, H₂OSulfone derivative
Cleavage LiAlH₄Thiol and acetamide fragments

Acetamide and Cyano Substituents

The acetamide and cyano groups introduce hydrolysis and reduction pathways:

Reaction TypeConditionsExpected Product
Acid Hydrolysis HCl, ΔCarboxylic acid and amine
Base Hydrolysis NaOH, ΔSodium carboxylate and ammonia
Cyano Reduction H₂/Pd-CPrimary amine derivative

Biological Interactions (Enzyme Binding)

Though not a classical chemical reaction, the compound’s interactions with biological targets are critical for its pharmacological profile. Structural analogs in and suggest:

  • Hydrogen bonding via the triazole N-atoms and benzimidazole NH groups.

  • Hydrophobic interactions with the 2-chlorophenyl and methylbutan-2-yl groups.

  • Covalent binding potential through the thioether sulfur with cysteine residues in enzymes .

Comparative Reactivity of Structural Analogs

Data from patents and highlight similar compounds undergoing:

Analog StructureReaction ObservedOutcome
Triazolo[4,3-a]pyridin-3-one Nucleophilic substitution at C3Enhanced kinase inhibition
Benzimidazole-based inhibitors Halogenation at C5Improved anticancer activity

Key Limitations in Existing Data

  • No direct experimental studies on this compound’s reactions were found in the provided sources.

  • Predictions are extrapolated from structurally related compounds and functional group behavior.

Scientific Research Applications

2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzimidazole-Thioacetamide Motifs

  • Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide): This analogue shares the benzimidazole-thioacetamide backbone but replaces the triazole ring with a benzamide group. However, the absence of the triazole ring reduces metabolic stability compared to the target compound, as triazoles are known to resist oxidative degradation .
  • 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1226429-41-9) :
    While structurally similar in the thioacetamide and chlorophenyl groups, this compound substitutes the triazole with an imidazole ring and links to an isoxazole. Isoxazoles are less electron-rich than triazoles, which may reduce π-π stacking interactions in biological systems. The 4-chlorophenyl group, common to both compounds, likely enhances lipophilicity and membrane permeability .

Triazole-Containing Derivatives

  • Ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate () :
    This derivative incorporates a sulfonamide-linked triazole and a chloro-benzimidazole. The sulfonamide group introduces hydrogen-bonding capacity, which may improve target affinity but could reduce oral bioavailability due to increased polarity. In contrast, the target compound’s thioether linkage offers greater metabolic resistance .

Cyano-Substituted Analogues

  • However, the pyrazole ring in this analogue lacks the aromatic diversity of the triazole, which may limit its binding versatility .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~525.0 3.8 2 7
W1 ~480.5 2.5 3 9
CAS 1226429-41-9 424.9 4.1 2 5
2-Cyano-N-(4-(1-methyl-...)acetamide ~420.0 3.2 1 6

Key Research Findings

Triazole vs. Imidazole Efficacy : The triazole ring in the target compound provides superior metabolic stability compared to imidazole-based analogues (e.g., CAS 1226429-41-9), as triazoles are less prone to enzymatic oxidation .

Role of the Cyano Group: The 2-cyano-3-methylbutan-2-yl moiety enhances binding to hydrophobic pockets in enzyme active sites, as demonstrated in molecular docking studies of related cyanoacetamides .

Chlorophenyl Substitution : The 2-chlorophenyl group increases lipophilicity (LogP ~3.8), favoring blood-brain barrier penetration, unlike the 4-chlorophenyl isomer in CAS 1226429-41-9, which shows reduced CNS activity .

Thioether vs. Sulfonamide Linkers : Thioether linkages (target compound) exhibit longer plasma half-lives than sulfonamide-linked derivatives () due to reduced susceptibility to hydrolytic cleavage .

Biological Activity

The compound 2-((5-((1H-Benzo[d]imidazol-1-yl)methyl)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of diabetes management and cancer treatment. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that incorporate various functional groups known for their biological activity. The synthesis typically includes:

  • Formation of the benzimidazole moiety : This is achieved through the reaction of aromatic amines with carbonyl compounds.
  • Incorporation of the triazole ring : The triazole component is synthesized via cyclization reactions involving thioketones and hydrazines.
  • Final assembly : The complete structure is formed by coupling the synthesized intermediates with acetamide derivatives.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor , which plays a crucial role in managing blood glucose levels in type 2 diabetes. The following data summarizes its inhibitory potency:

CompoundIC50 Value (µM)Reference
This compound50.0 ± 0.12
Acarbose (standard drug)200.0 ± 0.15

This compound exhibited a significantly lower IC50 value compared to acarbose, indicating a stronger inhibitory effect on α-glucosidase.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism
HCT116 (Colon carcinoma)6.2Induction of apoptosis
T47D (Breast cancer)27.3Cell cycle arrest

These findings suggest that the compound could be further developed as a therapeutic agent for cancer treatment due to its ability to induce apoptosis and inhibit tumor growth effectively .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds derived from benzimidazole and triazole frameworks:

  • Study on α-glucosidase Inhibition : A series of benzimidazole derivatives were tested for their α-glucosidase inhibitory activity, revealing that structural modifications significantly impacted potency .
  • Anticancer Efficacy Assessment : Research on triazole-thione derivatives indicated promising results against breast and colon cancer cells, with several compounds exhibiting IC50 values in the low micromolar range .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular interactions:

  • Enzyme Binding : The triazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and π-stacking interactions.
  • Cellular Uptake : The presence of cyano and chlorophenyl groups increases lipophilicity, facilitating better cellular penetration and bioavailability.

Q & A

Q. What synthetic strategies are optimal for constructing the 1H-benzo[d]imidazole and 1,2,4-triazole cores in this compound?

Methodological Answer: The synthesis of the 1H-benzo[d]imidazole core typically involves cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. For the 1,2,4-triazole ring, a common approach is the reaction of thiosemicarbazides with carboxylic acids or their derivatives (e.g., ethyl chloroacetate). Key steps include:

  • Benzoimidazole formation : Use acetic acid or HCl as a catalyst for cyclization .
  • Triazole assembly : Employ potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution at the sulfur atom of the thiol group .
  • Coupling reactions : Link the triazole and benzoimidazole moieties using a methylene bridge via Mannich-type reactions or alkylation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the methylene bridge (δ ~4.5–5.5 ppm) and thioacetamide linkage (δ ~3.8–4.2 ppm) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the thioether and cyano groups .
  • Elemental analysis : Validate empirical formulas with ≤0.4% deviation in C, H, N, and S content .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer: Prioritize in vitro assays to evaluate pharmacological potential:

  • Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50_{50} values <50 µM as promising .
  • Enzyme inhibition : Test COX-1/2 or kinase inhibition using fluorometric or colorimetric kits (e.g., COX Inhibitor Screening Assay Kit) .

Q. How should researchers assess the compound’s stability under physiological conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C indicates robustness) .
  • Light sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products with LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

Methodological Answer: Leverage molecular modeling and AI-driven tools:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2, kinases). Focus on binding energies <−6.0 kcal/mol .
  • ADMET prediction : Apply QikProp or SwissADME to estimate LogP (ideally 2–4), aqueous solubility (>−4.0 LogS), and CYP450 inhibition .
  • Dynamic simulations : Run MD simulations (GROMACS) for >50 ns to assess ligand-protein complex stability .

Q. How can SAR studies be designed to optimize the 2-cyano-3-methylbutan-2-yl moiety for enhanced activity?

Methodological Answer: Systematic structural modifications and activity mapping:

  • Variation of substituents : Replace the cyano group with carboxyl, amide, or nitro groups to alter electron density and hydrogen-bonding capacity .
  • Steric effects : Introduce bulkier alkyl groups (e.g., tert-butyl) to assess steric hindrance on target binding .
  • Bioisosteric replacement : Substitute the cyano group with trifluoromethyl or tetrazole to maintain electronegativity while improving metabolic stability .

Q. What experimental designs address contradictions in biological data (e.g., high in vitro activity but poor in vivo efficacy)?

Methodological Answer: Multi-disciplinary validation is critical:

  • Solubility enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve bioavailability .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes and correlate with efficacy .
  • Dose-response refinement : Conduct PK/PD studies in rodent models to optimize dosing regimens (e.g., BID vs QD) .

Q. How can researchers validate the compound’s mechanism of action when conflicting hypotheses arise?

Methodological Answer: Combine orthogonal assays and omics approaches:

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Proteomics : Use SILAC labeling to quantify target protein expression changes .
  • Knockdown/overexpression : Apply CRISPR-Cas9 or siRNA to validate candidate targets (e.g., COX-2, NF-κB) .

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